Cas no 2228821-03-0 (2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid)

2-Methoxy-3-(1,3-oxazol-5-yl)propanoic acid is a versatile heterocyclic carboxylic acid derivative featuring a methoxy-substituted propanoic acid backbone linked to a 1,3-oxazole ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its functionalized structure, which serves as a valuable intermediate for the development of bioactive molecules. The presence of both the oxazole heterocycle and the carboxylic acid group enables diverse reactivity, facilitating applications in medicinal chemistry, including the synthesis of potential drug candidates. Its well-defined structure and compatibility with further derivatization make it a useful building block for targeted molecular design.
2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid structure
2228821-03-0 structure
Product name:2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid
CAS No:2228821-03-0
MF:C7H9NO4
MW:171.150662183762
CID:6423324
PubChem ID:165722077

2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid
    • 2228821-03-0
    • EN300-1781693
    • Inchi: 1S/C7H9NO4/c1-11-6(7(9)10)2-5-3-8-4-12-5/h3-4,6H,2H2,1H3,(H,9,10)
    • InChI Key: WFHOVMSLPANLBM-UHFFFAOYSA-N
    • SMILES: O(C)C(C(=O)O)CC1=CN=CO1

Computed Properties

  • Exact Mass: 171.05315777g/mol
  • Monoisotopic Mass: 171.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.6Ų
  • XLogP3: 0.1

2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1781693-0.5g
2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid
2228821-03-0
0.5g
$1399.0 2023-09-20
Enamine
EN300-1781693-2.5g
2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid
2228821-03-0
2.5g
$2856.0 2023-09-20
Enamine
EN300-1781693-0.05g
2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid
2228821-03-0
0.05g
$1224.0 2023-09-20
Enamine
EN300-1781693-10.0g
2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid
2228821-03-0
10g
$6266.0 2023-06-02
Enamine
EN300-1781693-1.0g
2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid
2228821-03-0
1g
$1458.0 2023-06-02
Enamine
EN300-1781693-10g
2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid
2228821-03-0
10g
$6266.0 2023-09-20
Enamine
EN300-1781693-0.1g
2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid
2228821-03-0
0.1g
$1283.0 2023-09-20
Enamine
EN300-1781693-5g
2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid
2228821-03-0
5g
$4226.0 2023-09-20
Enamine
EN300-1781693-1g
2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid
2228821-03-0
1g
$1458.0 2023-09-20
Enamine
EN300-1781693-5.0g
2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid
2228821-03-0
5g
$4226.0 2023-06-02

Additional information on 2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid

Professional Introduction to 2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid (CAS No. 2228821-03-0)

2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid, identified by its Chemical Abstracts Service number CAS No. 2228821-03-0, is a compound of significant interest in the field of chemical and biomedical research. This compound, featuring a unique structural motif combining a methoxy group and an oxazole ring, has garnered attention for its potential applications in pharmaceutical development and synthetic chemistry.

The molecular structure of 2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid consists of a propanoic acid backbone substituted with a methoxy group at the second carbon and an oxazole ring at the third carbon. The oxazole ring, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, is known for its stability and versatility in biological systems. This structural feature makes it a valuable scaffold for designing molecules with specific biological activities.

In recent years, there has been growing interest in the development of novel compounds that incorporate oxazole moieties due to their reported bioactivity. Studies have shown that oxazole derivatives can exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the methoxy group in 2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid further enhances its potential by influencing electronic distribution and interactions with biological targets.

One of the most compelling aspects of 2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid is its utility as a building block in drug discovery. Its structural features allow for easy modification and derivatization, enabling researchers to explore a wide range of potential therapeutic applications. For instance, by altering the substituents on the oxazole ring or introducing additional functional groups, scientists can fine-tune the properties of the compound to target specific diseases or biological pathways.

Recent research has highlighted the importance of scaffold hopping in drug development, where novel molecular frameworks are explored to overcome resistance or improve efficacy. The oxazole-containing structure of 2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid provides an excellent starting point for such endeavors. Its unique combination of functional groups offers a balance between flexibility and specificity, making it an attractive candidate for further investigation.

The synthesis of 2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid presents an interesting challenge due to its complex structural features. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as transition metal-catalyzed reactions and flow chemistry have enabled the efficient construction of complex molecules like this one. These advancements not only facilitate the production of 2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid but also open up new possibilities for its derivatives.

In addition to its pharmaceutical potential, 2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid has shown promise in materials science applications. The oxazole ring's ability to form hydrogen bonds and its stability under various conditions make it suitable for use in polymers and coatings. Researchers are exploring ways to incorporate this compound into advanced materials that exhibit enhanced mechanical properties or unique optical characteristics.

The study of bioactive compounds often involves understanding their interactions with biological targets at the molecular level. Computational methods such as molecular docking and quantum mechanics simulations have become indispensable tools in this process. These techniques allow researchers to predict how 2-methoxy-3-(1,3-oxazol-5-yl)propanoic acid might bind to proteins or enzymes and how these interactions could influence its biological activity. Such insights are crucial for designing more effective drugs.

Ethical considerations are also paramount in chemical research. The development of new compounds must be balanced with environmental responsibility and safety protocols. Fortunately, many synthetic routes to compounds like 2-methoxy-3-(1,3-oxazol-5-yloxy)propanoic acid can be designed to minimize waste and reduce hazardous byproducts. This aligns with broader efforts in green chemistry to promote sustainable practices.

The future prospects for 2-methoxy-

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